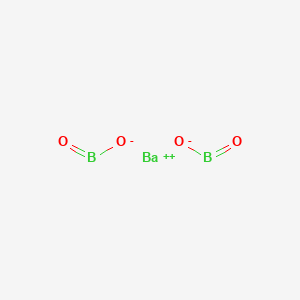

Barium metaborate

説明

Barium Metaborate Monohydrate is a highly water-insoluble crystalline Barium source . It is generally available in most volumes and is used as a paint pigment in anticorrosive primers, coatings, and also has fungicide, fungistat properties .

Synthesis Analysis

The synthesis of barium metaborate powder was carried out by ultrasound-assisted precipitation using different borate solutions such as borax, boric acid, and sodium metaborate . The ultrasound-assisted synthesis up to 90% yield could be achieved using a 0.2 M BD solution at 80 °C, reacting for 5 min at pH 13 followed by 2 h of crystallization . Another study found that BMB precipitation synthesis with 90% yield can be performed from 0.50 molar ration (BDH:Ba), under 80 °C, 15 minute, and 6 hours crystallization time .Molecular Structure Analysis

The Raman spectra of β-BaB2O4 are observed in different geometric configurations for the first time . Using a model called layer-molecular structure, the experimental results can be explained satisfactorily with a preliminary assignment of the internal and external modes of β-BaBaO4 crystal .Chemical Reactions Analysis

In the synthesis of barium metaborate powder, different solutions such as borax, boric acid, and sodium metaborate were used . The by-product and the X (number of moles of water) value in the synthesis equation varies according to the type of the borate solution .Physical And Chemical Properties Analysis

Barium metaborate is a white powder or colorless crystals . It has a density of 3.85 g/cm3 . It is soluble in hydrochloric acid . The crystals exist in the high-temperature α phase and low-temperature β phase .科学的研究の応用

Synthesis of Nanometric β-Barium Metaborate Powder

Scientific Field

Chemical Intermediates

Summary of Application

Barium metaborate powder is synthesized using different borate solutions by ultrasound-assisted precipitation . This method is used to produce nanometric β-barium metaborate powder.

Methods of Application

Different solutions such as borax (Na2B4O7), boric acid (H3BO3), and sodium metaborate (NaBO2) are used in the synthesis. An ultrasonic immersion horn probe is used as the major source of ultrasound. The reaction temperature, time, pH, and crystallization time are all factors that affect the yield of BaB2O4 .

Results or Outcomes

The ultrasound-assisted synthesis can achieve up to 90% yield using a 0.2 M borax solution at 80 °C, reacting for 5 minutes at pH 13 followed by 2 hours of crystallization .

Flux-Free Growth of Barium Metaborate Single-Crystal Fibers

Scientific Field

Crystal Growth & Design

Summary of Application

Barium metaborate single-crystal fibers are grown using the micro-pulling-down technique . This method is used to produce β-BBO single crystal fibers.

Methods of Application

The micro-pulling-down (µ-PD) method is used to grow the fibers directly from a supercooling stoichiometric composition of BBO bath. The pulling rate is defined as 0.1 mm/min .

Results or Outcomes

β-BBO single crystal fibers with dimensions up to 15 mm in length and 0.7 mm in diameter devoid of cracks and inclusions were successfully grown .

Use in Laser Technology

Scientific Field

Laser Technology

Summary of Application

Barium metaborate is used in the generation of harmonics in various lasers .

Methods of Application

Barium metaborate is used in the generation of 2nd, 3rd, 4th and 5th harmonics in Nd:YAG and Nd:YLF lasers. It is also used in frequency doubling, frequency tripling and frequency mixing of dye lasers .

Results or Outcomes

The use of barium metaborate in these applications has extended the capabilities of these lasers, allowing for the production of coherent sources with wavelengths below 300 nm .

Use in the Paint Industry

Scientific Field

Paint and Coating Industry

Summary of Application

Barium metaborate is used as a non-toxic anti-rust pigment in the paint industry . It is used in both primer and topcoat .

Methods of Application

Barium metaborate is slightly soluble in water and releases Ba+ and B2O4- ions, which reverse the electrochemically corroded anode, thereby preventing corrosion .

Results or Outcomes

The use of barium metaborate in the paint industry has resulted in better anti-rust effects, especially in water-based latex paint .

Use in Ceramics, Paper, Rubber, and Plastics Industries

Scientific Field

Material Science

Summary of Application

Barium metaborate is used in various industries such as ceramics, paper, rubber, and plastics .

Methods of Application

The specific methods of application can vary depending on the industry. In general, barium metaborate is added to the material during the manufacturing process to enhance certain properties .

Results or Outcomes

The addition of barium metaborate can improve the properties of the final product, such as its durability, resistance to wear, and other physical properties .

Use as Flame Retardant

Scientific Field

Fire Safety

Summary of Application

Barium metaborate is used as an additive flame retardant . It is added to various materials to reduce their flammability.

Methods of Application

Barium metaborate is mixed with the material during the manufacturing process. The amount added can vary depending on the specific requirements of the application .

Results or Outcomes

The addition of barium metaborate can significantly improve the fire resistance of the material, making it safer to use in a variety of applications .

Use in the Production of Glasses

Scientific Field

Glass Manufacturing

Summary of Application

Barium metaborate is used in the production of glasses with low WO3 content . These glasses have various applications, including opto-acoustical electronics, frequency conversion in the ultraviolet region, and piezoelectric actuators .

Methods of Application

Barium metaborate is added to the glass mixture during the manufacturing process. The specific amount added can vary depending on the desired properties of the final product .

Results or Outcomes

The addition of barium metaborate can enhance the optical and electrochemical properties of the glasses. It also influences the structure of the glass, with W5+ ions participating in the form of W5+O3 and occupying octahedral positions in the glass structure .

Safety And Hazards

Barium metaborate is harmful if swallowed or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Barium borate exists in three major crystalline forms: alpha, beta, and gamma . The low-temperature beta phase converts into the alpha phase upon heating to 925 °C . β-Barium borate (BBO) differs from the α form by the positions of the barium ions within the crystal . The experimental Raman spectra of decomposition reaction products obtained at 6 GPa suggest the origin of a new high-pressure modification of barium metaborate BaB2O4 .

特性

IUPAC Name |

barium(2+);oxido(oxo)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ba/c2*2-1-3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLDFAIABQKINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034347 | |

| Record name | Barium metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Reference #1] White odorless powder; Water solubility = 0.3-0.4% at 25 deg C; [Polymer Logistics MSDS] Soluble in water; [MSDSonline] | |

| Record name | Barium metaborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000081 [mmHg] | |

| Record name | Barium metaborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Barium metaborate | |

CAS RN |

13701-59-2 | |

| Record name | Barium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium diboron tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM METABORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SE5SRJ05N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。